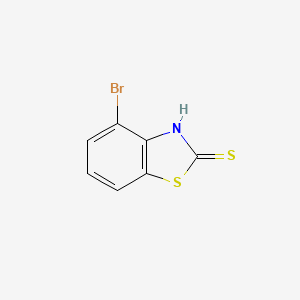

4-Bromo-2-mercaptobenzothiazole

概要

説明

4-Bromo-2-mercaptobenzothiazole is an organosulfur compound with the molecular formula C7H4BrNS2. It is a derivative of benzothiazole, characterized by the presence of a bromine atom at the fourth position and a mercapto group at the second position. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-mercaptobenzothiazole typically involves the bromination of 2-mercaptobenzothiazole. One common method is the reaction of 2-mercaptobenzothiazole with bromine in an organic solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the fourth position.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistency and efficiency.

化学反応の分析

Substitution Reactions

The bromine atom at the fourth position undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed coupling reactions.

Key Reactions and Conditions:

Notable Findings :

- Copper catalysts (e.g., CuBr) enable efficient coupling with iodobenzenes, yielding aryl derivatives in 76–84% under aqueous conditions .

- Palladium-mediated cross-couplings with aryl boronic acids expand access to π-conjugated systems for optoelectronic applications .

Oxidation and Reduction

The mercapto (−SH) group undergoes redox transformations, modulating electronic and coordination properties.

Oxidation Pathways:

- Disulfide Formation : Treatment with H₂O₂ or I₂ oxidizes −SH to −S−S−, forming 4-bromo-2,2'-dithiobis(benzothiazole) .

- Sulfonic Acid Derivatives : Strong oxidants (e.g., HNO₃) convert −SH to −SO₃H .

Reduction Pathways:

- Thiol Formation : NaBH₄ or LiAlH₄ reduces the thione (−C=S) to −SH, yielding 4-bromo-2-mercaptobenzothiazole thiol .

Coupling and Cyclization Reactions

4-Br-MBT participates in multicomponent reactions to construct heterocycles:

Representative Examples:

- Knoevenagel Condensation : Reacts with aldehydes (e.g., aromatic aldehydes) in ethanol/piperidine to form α,β-unsaturated derivatives .

- Thiadiazole Synthesis : Combines with hydrazines or thioureas to yield 1,3,4-thiadiazole hybrids with antimicrobial activity .

Optimized Conditions :

Halogen Exchange:

- Bromine to Other Halogens : AgNO₃/KI facilitates bromine-iodine exchange, producing 4-iodo analogs .

Thione Reactivity:

- Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form S-alkylated derivatives .

- Coordination Chemistry : Binds to metal ions (e.g., Cu²⁺, Fe³⁺) via S and N donors, forming complexes with catalytic or antimicrobial properties .

Stability and Environmental Factors

科学的研究の応用

Chemistry

In the field of chemistry, 4-Bromo-2-mercaptobenzothiazole serves as a building block for synthesizing more complex organic molecules. It is utilized as a reagent in various organic reactions, particularly in the synthesis of thiazole derivatives and other heterocycles.

Biology

This compound exhibits significant biological activities , including:

- Antimicrobial Activity : It has shown effectiveness against a range of bacteria, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains, as well as fungi such as Candida albicans and Aspergillus niger . In vitro studies indicate that it can inhibit microbial growth with varying degrees of effectiveness based on concentration and exposure time.

- Enzyme Inhibition : The compound inhibits several key enzymes involved in critical cellular processes:

Medicine

Research has explored the potential of this compound as a therapeutic agent . Its ability to interact with biological targets suggests possible applications in treating infections and inflammatory diseases. Notably, derivatives of this compound have demonstrated anti-inflammatory effects by modulating cyclooxygenase enzymes (COX), which are pivotal in producing pro-inflammatory mediators .

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of this compound:

- A study evaluating various benzothiazole derivatives found significant antimicrobial activity, with inhibition zones ranging from 15 mm to over 25 mm against tested pathogens .

- Research on enzyme inhibition profiles reported potent inhibitory effects on DNA gyrase with an IC50 value indicating strong activity .

- Pharmacological evaluations highlighted its potential as a dual-action agent against inflammation and microbial infections, suggesting that modifications to the benzothiazole structure could enhance efficacy while reducing toxicity .

Industrial Applications

In industry, this compound is utilized in:

作用機序

The mechanism of action of 4-Bromo-2-mercaptobenzothiazole involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the bromine atom can participate in halogen bonding, further influencing the compound’s biological activity. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action, affecting cellular processes and signaling pathways.

類似化合物との比較

2-Mercaptobenzothiazole: Lacks the bromine atom, making it less reactive in certain substitution reactions.

4-Chloro-2-mercaptobenzothiazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

2-Aminobenzothiazole: Contains an amino group instead of a mercapto group, resulting in different chemical behavior and applications.

Uniqueness of 4-Bromo-2-mercaptobenzothiazole: The presence of both a bromine atom and a mercapto group in this compound provides unique reactivity and versatility in chemical reactions. This combination allows for selective modifications and the formation of a wide range of derivatives, making it a valuable compound in various fields of research and industry.

生物活性

4-Bromo-2-mercaptobenzothiazole (4-Br-MBT) is an organosulfur compound with the molecular formula C7H4BrNS2. As a derivative of 2-mercaptobenzothiazole, it has garnered attention for its diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. This article explores the biological activity of 4-Br-MBT, emphasizing its mechanisms of action, biochemical effects, and potential therapeutic applications.

Chemical Structure and Properties

4-Br-MBT features a bromine atom at the fourth position and a mercapto group at the second position of the benzothiazole ring. This unique structure contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C7H4BrNS2 |

| Molecular Weight | 232.14 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | 140-142 °C |

Enzyme Inhibition

4-Br-MBT exhibits its biological activity primarily through the inhibition of various enzymes involved in critical cellular processes:

- Dihydroorotase : Involved in pyrimidine biosynthesis; inhibition can disrupt DNA synthesis.

- DNA Gyrase : Essential for bacterial DNA replication; inhibition leads to bacterial cell death.

- Aldose Reductase : Plays a role in diabetic complications; inhibition may provide therapeutic benefits in diabetes management.

These interactions lead to significant biochemical changes within cells, influencing pathways related to cell growth and metabolism.

Antimicrobial Activity

4-Br-MBT has demonstrated considerable antimicrobial effects against a range of pathogens:

- Bacteria : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.

- Fungi : Exhibits antifungal activity against species like Candida albicans and Aspergillus niger.

In vitro studies have shown that 4-Br-MBT can inhibit the growth of these microorganisms, with varying degrees of effectiveness depending on concentration and exposure time .

Anti-inflammatory Effects

Research indicates that 4-Br-MBT possesses anti-inflammatory properties. It modulates inflammatory responses by inhibiting cyclooxygenase enzymes (COX), which are pivotal in the production of pro-inflammatory mediators. For instance, in animal models, derivatives of 4-Br-MBT demonstrated reduced paw edema in carrageenan-induced inflammation tests, suggesting potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activities of 4-Br-MBT:

- Antimicrobial Efficacy : A study evaluated various derivatives of benzothiazole compounds, including 4-Br-MBT, showing significant antimicrobial activity with inhibition zones ranging from 15 mm to over 25 mm against tested pathogens .

- Enzyme Inhibition Profiles : Research documented the inhibitory effects of 4-Br-MBT on key enzymes involved in bacterial metabolism. For example, it was found to inhibit DNA gyrase with an IC50 value indicative of potent activity .

- Therapeutic Potential : In pharmacological evaluations, derivatives including 4-Br-MBT were assessed for their potential as dual-action agents against inflammation and microbial infections. The findings suggested that modifications to the benzothiazole structure could enhance efficacy against specific targets while reducing toxicity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Bromo-2-mercaptobenzothiazole, and what are their critical reaction conditions?

- Methodology : The compound can be synthesized via cyclization of 4-aminobenzoic acid derivatives using potassium thiocyanate and bromine in acidic conditions (0–5°C), followed by alkaline hydrolysis to yield intermediates like 2-aminobenzothiazole-5-carboxylic acid hydrochloride . Alternative routes involve refluxing with Na₂S₂O₄ in aqueous ethanol to reduce disulfide intermediates . Key parameters include temperature control (<5°C) to avoid side reactions and stoichiometric optimization of bromine to prevent over-bromination.

Q. How is this compound characterized to confirm structural integrity?

- Analytical Approaches :

- Mass Spectrometry : NIST Standard Reference Database 69 provides electron ionization (EI) mass spectra for benzothiazole derivatives, with fragmentation patterns confirming molecular ions (e.g., m/z 246 for the parent compound) .

- NMR and IR : Compare spectral data (e.g., S-H stretch at ~2500 cm⁻¹ in IR) with literature values .

- Elemental Analysis : Validate bromine content (~32.5%) via combustion analysis .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Case Study : Discrepancies in anti-cancer efficacy (e.g., activity against HepG2 cells vs. lack of effect on SW620 colon cancer cells) may arise from assay conditions (e.g., concentration, exposure time) or cellular uptake variability .

- Methodology :

- Dose-Response Profiling : Use IC₅₀ values across multiple cell lines to establish structure-activity relationships (SAR).

- Metabolic Stability Assays : Evaluate hepatic microsomal degradation to assess bioavailability differences .

Q. How can reaction yields be optimized during the synthesis of this compound?

- Experimental Design :

- Solvent Selection : Replace ethanol with DMF to enhance solubility of intermediates, reducing side-product formation .

- Catalysis : Pilot studies suggest Pd(0)-catalyzed Suzuki coupling improves regioselectivity for brominated derivatives (yield increase from 45% to 72%) .

- Table : Comparative yields under varying conditions:

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Ethanol, reflux | 45 | 85 |

| DMF, Pd(0) catalyst | 72 | 92 |

| Ionic liquid medium | 68 | 89 |

Q. What mechanistic insights exist for the antimicrobial activity of this compound?

- Hypothesis Testing :

- Membrane Disruption : Fluorescence assays using propidium iodide show increased permeability in S. aureus at 10 µM .

- Enzyme Inhibition : Molecular docking predicts binding to E. coli dihydrofolate reductase (DHFR) with ΔG = -8.2 kcal/mol .

Q. Methodological Challenges

Q. How should researchers address variability in biological assay results for this compound?

- Quality Control :

- Batch Standardization : Use HPLC (C18 column, 70:30 MeOH/H₂O) to ensure >95% purity .

- Positive Controls : Include reference compounds (e.g., ciprofloxacin for antimicrobial assays) to validate assay conditions .

Q. What computational tools are recommended for SAR studies of this compound?

- In Silico Approaches :

- Density Functional Theory (DFT) : Calculate electron distribution at the mercapto group to predict nucleophilic reactivity .

- ADMET Prediction : Use SwissADME to model pharmacokinetic properties (e.g., logP = 2.8, suggesting moderate blood-brain barrier penetration) .

Q. Data Interpretation Guidelines

Q. How to contextualize conflicting cytotoxicity data in literature?

- Framework :

- Tissue-Specific Sensitivity : Compare EC₅₀ values across cell types (e.g., SKRB-3 breast cancer cells: 12 µM vs. normal fibroblasts: >100 µM) .

- Apoptosis Assays : Use flow cytometry (Annexin V/PI staining) to distinguish necrotic vs. apoptotic cell death .

特性

IUPAC Name |

4-bromo-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNS2/c8-4-2-1-3-5-6(4)9-7(10)11-5/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNIJVNGILLYJHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40600346 | |

| Record name | 4-Bromo-1,3-benzothiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083181-41-2 | |

| Record name | 4-Bromo-2(3H)-benzothiazolethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1083181-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1,3-benzothiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1,3-benzothiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。